molecular formula C18H14Cl2N2O2 B2897357 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 903366-62-1

2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2897357
CAS No.: 903366-62-1
M. Wt: 361.22
InChI Key: CNKXSRMQNPWKNB-UHFFFAOYSA-N
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Description

The compound 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide belongs to a class of chemicals known for their potential therapeutic properties. Its unique structure combines the pyrroloquinoline and benzamide moieties, making it a compound of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step reactions:

  • Formation of Pyrroloquinoline: : The synthesis often begins with the construction of the pyrroloquinoline scaffold through a series of cyclization reactions. Specific catalysts and conditions, such as acid or base catalysis, may be employed to facilitate these reactions.

  • Introduction of Chlorine Atoms: : Chlorination steps introduce the chlorine atoms at the 2 and 5 positions on the benzene ring. This can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

  • Coupling with Benzamide: : The final step involves coupling the synthesized pyrroloquinoline intermediate with a benzamide derivative under conditions that may include heating and the use of coupling reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized for yield and efficiency. This typically involves:

  • Optimized Reaction Conditions: : Scaling up requires fine-tuning reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize product yield.

  • Continuous Flow Synthesis: : To improve efficiency and reduce waste, continuous flow synthesis techniques may be employed, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide undergoes several key reactions:

  • Oxidation: : The pyrroloquinoline moiety can be subjected to oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

  • Reduction: : Reduction of the carbonyl group in the benzamide part can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, forming the corresponding alcohol.

  • Substitution: : The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols to form substituted derivatives.

Major Products

The major products from these reactions include:

  • Oxidized Derivatives: : Formation of quinoline derivatives from oxidation.

  • Reduced Alcohols: : Reduction leading to alcohol derivatives.

  • Substituted Derivatives: : Various substituted compounds resulting from nucleophilic substitution at the chloro positions.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Biologically, the compound is studied for its potential effects on various biological pathways. It may act as an inhibitor or activator of specific enzymes or receptors, making it a valuable tool in biochemical research.

Medicine

In medicinal research, 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

Industrial applications include its use as a starting material for the production of other complex chemicals and pharmaceuticals, highlighting its versatility in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzyme active sites or receptors, modulating their activity and influencing biological pathways. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Similar structure but lacking tetrahydro features.

  • 2,5-Dichloro-N-(4-oxo-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Another structural analogue.

  • N-(4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,5-dichlorobenzamide: : Different substitution pattern.

Uniqueness

The uniqueness of 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

2,5-dichloro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c19-12-2-3-15(20)14(9-12)18(24)21-13-7-10-1-4-16(23)22-6-5-11(8-13)17(10)22/h2-3,7-9H,1,4-6H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKXSRMQNPWKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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